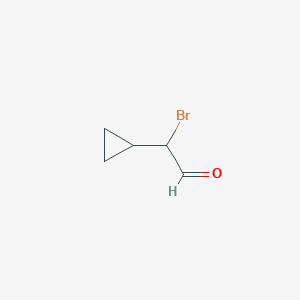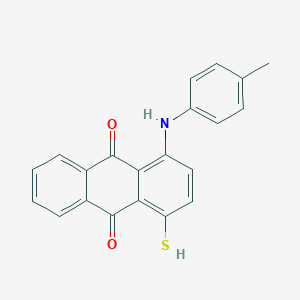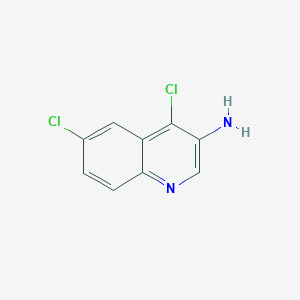
2-Bromo-2-cyclopropylacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-cyclopropylacetaldehyde is an organic compound characterized by the presence of a bromine atom, a cyclopropyl group, and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-2-cyclopropylacetaldehyde typically involves the bromination of cyclopropylacetaldehyde. One common method includes the reaction of cyclopropylacetaldehyde with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters to maintain product purity and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better temperature control and reduced reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-cyclopropylacetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Boronic acids, palladium catalysts.
Major Products Formed
Oxidation: 2-Cyclopropylacetic acid.
Reduction: 2-Bromo-2-cyclopropylethanol.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-2-cyclopropylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-2-cyclopropylacetaldehyde involves its reactivity due to the presence of the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. These reactions are facilitated by the compound’s ability to form reactive intermediates, such as carbocations or carbanions, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but with a methyl group instead of a cyclopropyl group.
2-Bromo-2-nitropropane-1,3-diol: Contains a nitro group and is used as an antimicrobial agent.
Cyclopropyl methyl bromide: Similar in having a cyclopropyl group but differs in the position of the bromine atom.
Uniqueness
2-Bromo-2-cyclopropylacetaldehyde is unique due to the combination of the cyclopropyl group and the aldehyde functional group, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C5H7BrO |
|---|---|
Poids moléculaire |
163.01 g/mol |
Nom IUPAC |
2-bromo-2-cyclopropylacetaldehyde |
InChI |
InChI=1S/C5H7BrO/c6-5(3-7)4-1-2-4/h3-5H,1-2H2 |
Clé InChI |
MGHGJVYENKMOPW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)



![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)




![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
